molecular formula C6Cl4O2 B031026 Tetrachloro-O-benzoquinone CAS No. 2435-53-2

Tetrachloro-O-benzoquinone

Cat. No. B031026
CAS RN: 2435-53-2
M. Wt: 245.9 g/mol
InChI Key: VRGCYEIGVVTZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrachloro-O-benzoquinone undergoes 1,4-cycloaddition reactions with specific acrylophenones, showcasing its reactivity and potential for forming structurally diverse adducts. These reactions are sensitive to the conditions applied, indicating the compound's reactive nature under different chemical environments (Latif, Mishriky, & Girgis, 1975).

Molecular Structure Analysis

The molecular structure of tetrachloro-O-benzoquinone has been elucidated through gas electron diffraction, revealing planarity and specific bond lengths and angles that highlight its structural characteristics compared to unsubstituted quinones. These geometrical parameters are crucial for understanding the compound's reactivity and interactions (Hagen & Hedberg, 1978).

Chemical Reactions and Properties

Tetrachloro-O-benzoquinone participates in various chemical reactions, such as Cannizzaro-type disproportionation reactions under alkaline conditions, leading to the formation of significant products like tetrachloromuconic acid and tetrachlorocatechol. These reactions showcase its versatility and potential for chemical transformations (Mckague, Reeve, Rettig, & Trotter, 1992).

Physical Properties Analysis

The physical properties of tetrachloro-O-benzoquinone, including its stability and behavior under different conditions, are influenced by its molecular structure. The detailed analysis of its electron diffraction data provides insights into its planarity and geometric parameters, which are essential for understanding its physical behavior (Hagen & Hedberg, 1978).

Chemical Properties Analysis

The chemical properties of tetrachloro-O-benzoquinone, such as its reactivity in cycloaddition reactions and its participation in disproportionation reactions, highlight its chemical versatility. Additionally, its electron-accepting ability, influenced by solvent effects, underscores its role as an effective electron acceptor in various media (Guo, Wang, Feng, & Li, 2017).

Scientific Research Applications

Reaction Mechanism Study

  • Scientific Field : Theoretical Chemistry .
  • Application Summary : Tetrachloro-O-benzoquinone (o-TCBQ) is used in the study of reaction mechanisms with N-methyl benzohydroxamic acid (N-MeBHA). This is crucial for understanding the potential applications of benzohydroxamic acids in the detoxification of carcinogenic polyhalogenated quinoid metabolites of pentachlorophenol .
  • Methods of Application : The reaction mechanism between o-TCBQ and N-MeBHA has been systematically investigated at the B3LYP/6-311++G (d,p) level .
  • Results or Outcomes : It was found that o-TCBQ can react with the anion of N-MeBHA (N-MeBHA−) under mild conditions. As the first step of reaction, a molecular complex is formed between o-TCBQ and N-MeBHA− followed by the nucleophilic attack of the O atom of N-MeBHA− at the C atom attached to the Cl atom of o-TCBQ, resulting in the formation of an unstable intermediate containing an N–O bond .

Electrode Material for Supercapacitors

  • Scientific Field : Material Science .
  • Application Summary : Tetrachloro-O-benzoquinone (TCBQ) can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the formation of a nanocomposite with MWCNTs on a graphite electrode .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source, but the application of TCBQ in this context contributes to the development of supercapacitors .

Safety And Hazards

TCBQ causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGCYEIGVVTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883844
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrachloro-O-benzoquinone

CAS RN

2435-53-2
Record name o-Chloranil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloranil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chloranil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachloro-o-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLORANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The continuous oxidation involves a system of two container vessels for the reactants, a flow reactor, a quench reactor, and a scrubber. The FIGURE shows a laboratory arrangement as used for the Example below. Flask 1 is the storage for the tetrachlorocatechol slurry; flask 2 is the storage for concentrated nitric acid. Both flasks are cooled to between 0° C. and 5° C., e.g., by an icebath. Each flask is connected individually to the flow reactor 3 with pumps moving the reactants along at the desired rates. In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes place giving o-chloranil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloro-O-benzoquinone
Reactant of Route 2
Tetrachloro-O-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.